For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Chloromandelic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Chloromandelic acid (2-CIMA). As a significant chiral building block, its primary role is as a key intermediate in the synthesis of various pharmaceutical molecules, most notably the antiplatelet agent Clopidogrel.[1][2][3][4]
Chemical Identity and Physical Properties
2-Chloromandelic acid is an aromatic alpha-hydroxy acid, a derivative of mandelic acid with a chlorine atom substituted at the ortho-position of the phenyl ring.[5] It typically appears as a white to pale cream crystalline powder.[1][2][6] In its solid state, 2-Chloromandelic acid exists as a racemic compound, with crystals belonging to the monoclinic space group P21/c.[1][7]
Table 1: Physicochemical Properties of 2-Chloromandelic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-chlorophenyl)-2-hydroxyacetic acid | [8] |
| Synonyms | o-Chloromandelic acid, (2-Chlorophenyl)glycolic acid | [6][8] |
| Molecular Formula | C₈H₇ClO₃ | [1][6][8] |
| Molecular Weight | 186.59 g/mol | [1][5][6][8] |
| CAS Number | 10421-85-9 (Racemic) | [1][6][8] |
| 52950-19-3 ((S)-(+)-enantiomer) | [5][9] | |
| 52950-18-2 ((R)-(-)-enantiomer) | [10][11][12][13] | |
| Melting Point | 90-93 °C (Racemic) | [1][7] |
| 118-121 °C ((S)-(+)-enantiomer) | [9] | |
| 119-121 °C ((R)-(-)-enantiomer) | [5][10][11][12] | |
| Boiling Point | 321.8 °C to 350.3 °C (at 760 mmHg) | [5][12][14] |
| Solubility | Very soluble in water. | [1][5][6] |
| pKa | 3.30 ± 0.10 (Predicted) | [15] |
| Density | ~1.47 g/cm³ | [15] |
| Flash Point | 165.7 °C | [6][12][14] |
Chemical Structure
The structure of 2-Chloromandelic acid features a chiral center at the alpha-carbon, which is bonded to a hydroxyl group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl group. This chirality results in two enantiomers: (R)- and (S)-2-Chloromandelic acid.
Table 2: Structural Identifiers
| Identifier | String | Source(s) |
| SMILES (Racemic) | OC(C(O)=O)c1ccccc1Cl | [7] |
| SMILES ((S)-enantiomer) | O--INVALID-LINK--c1ccccc1Cl | [9] |
| SMILES ((R)-enantiomer) | O--INVALID-LINK--c1ccccc1Cl | [10] |
| InChI (Racemic) | InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | [7][8] |
| InChIKey (Racemic) | RWOLDZZTBNYTMS-UHFFFAOYSA-N | [6][7][8] |
Visualization of Synthesis and Application Logic
The following diagram illustrates the synthetic pathway from 2-chlorobenzaldehyde (B119727) to 2-chloromandelic acid and its subsequent use.
Caption: Synthesis of 2-CIMA and its role as a precursor to Clopidogrel.
Spectroscopic Data
The characterization of 2-Chloromandelic acid and its enantiomers is well-documented using various spectroscopic techniques. Solid-state NMR, X-ray powder diffraction (XRPD), and Fourier-transform infrared spectroscopy (FTIR) have been used to confirm that the racemic form exists as a racemic compound rather than a conglomerate.[1][7]
Table 3: Spectroscopic Characterization Data
| Technique | Description | Source(s) |
| ¹H NMR | Spectra available for characterization. | [8] |
| ¹³C NMR | Spectra available for characterization. | [8] |
| FTIR | Data from KBr-Pellet and ATR-IR techniques are available. | [8][16] |
| XRPD | Used to study the solid-state nature and crystal structure. | [7] |
| DSC | Differential Scanning Calorimetry used to construct binary melting point phase diagrams. |
Experimental Protocols
Synthesis of (R)-2-Chloromandelic Acid via Biocatalysis
A reported method involves the asymmetric hydrolysis of a cyanohydrin intermediate using a microorganism.[17]
Methodology:
-
Resting Cell Suspension Preparation: Aureobacterium testaceum (IAM 1561) is cultured and harvested. The microbial cells are washed with a 50 mM phosphoric acid buffer solution (pH=7.5) and suspended in the same buffer.[17]
-
Reaction: 2-chlorobenzaldehyde and prussic acid (hydrocyanic acid) are added to the cell suspension, each to a final concentration of 14 mM.[17]
-
Incubation: The mixture is allowed to react at 30°C for 3 hours.[17]
-
Work-up: The microbial cells are removed by centrifugation.[17]
-
Analysis: The supernatant is analyzed by liquid chromatography to determine the yield and optical purity of the resulting (R)-2-chloromandelic acid. The reported yield is 94.3% with an optical purity of 98.1% enantiomeric excess (ee).[17]
Resolution of Racemic 2-Chloromandelic Acid
The separation of the racemic mixture into its individual enantiomers is crucial for its use in chiral drug synthesis.
Methodology using Chiral Amine Resolving Agent:
-
Salt Formation: Racemic 2-chloromandelic acid is dissolved in an organic solvent (e.g., alcoholic solvents, acetone, or ethyl acetate). A chiral resolving agent, such as (R)-(+)-N-benzyl-1-phenylethylamine, is added.[7][18] The molar ratio of the racemic acid to the resolving agent is typically around 1:0.5-0.95.[18]
-
Crystallization: The mixture is heated (30°C to 100°C) for 1 to 8 hours and then allowed to stand at room temperature. The diastereomeric salt of one enantiomer (e.g., the salt of R-acid with the R-amine) selectively crystallizes and precipitates out of the solution.[18]
-
Separation: The solid diastereomeric salt is separated by filtration.
-
Acidification: The separated salt is then acidified (e.g., with HCl) to break the salt and liberate the pure enantiomer of 2-chloromandelic acid.[18]
-
Extraction: The pure enantiomer is extracted using an organic solvent. This process can yield the single-configuration acid with an enantiomeric excess (ee) greater than 99% and a yield of over 75%.[18]
Workflow for Enantiomeric Resolution
Caption: Diastereomeric salt crystallization workflow for chiral resolution.
Applications in Drug Development
The primary and most critical application of 2-Chloromandelic acid is in the pharmaceutical industry as a chiral intermediate.[1][2][5]
-
(R)-(-)-2-Chloromandelic Acid: This enantiomer is a valuable building block for the industrial synthesis of Clopidogrel .[3] Clopidogrel is a widely used antithrombotic agent, marketed under the brand name Plavix®, which prevents blood clots.[3]
-
Pharmaceutical Intermediates: Its structure allows for the introduction of specific stereochemistry into drug candidates, which is crucial for their efficacy and safety.[2]
-
Other Uses: It also finds application as a precursor for specialized chemicals used in the formulation of photoresists for the electronics industry.[2]
References
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- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Chloromandelic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. indiamart.com [indiamart.com]
- 6. echemi.com [echemi.com]
- 7. 2-氯扁桃酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloromandelic acid | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-(+)-2-氯扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (R)-(-)-2-Chloromandelic acid 99 52950-18-2 [sigmaaldrich.com]
- 11. (R)-(-)-2-Chloromandelic acid | 52950-18-2 [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]
- 14. 2-chloromandelic acid | 10421-85-9 [chemnet.com]
- 15. lookchem.com [lookchem.com]
- 16. spectrabase.com [spectrabase.com]
- 17. EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof - Google Patents [patents.google.com]
- 18. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]
